![molecular formula C16H26N2O B14003470 N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide CAS No. 93161-65-0](/img/structure/B14003470.png)
N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a diethylaminoethyl group attached to a trimethylbenzamide core. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide typically involves the reaction of 2,4,6-trimethylbenzoic acid with N,N-diethylaminoethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
化学反応の分析
Types of Reactions
N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or thioamides.
科学的研究の応用
N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. The compound can form complexes with bioactive molecules, which may inhibit the function of bacterial enzymes or disrupt bacterial cell membranes. This interaction is facilitated by the presence of the diethylaminoethyl group, which enhances the compound’s ability to penetrate biological membranes .
類似化合物との比較
Similar Compounds
- N-[2-(Diethylamino)ethyl]benzamide
- N-[2-(Diethylamino)ethyl]-4-methylbenzamide
- N-[2-(Diethylamino)ethyl]-4-ethoxybenzamide
Uniqueness
N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide is unique due to the presence of three methyl groups on the benzamide core, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its enhanced antibacterial properties .
特性
CAS番号 |
93161-65-0 |
|---|---|
分子式 |
C16H26N2O |
分子量 |
262.39 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]-2,4,6-trimethylbenzamide |
InChI |
InChI=1S/C16H26N2O/c1-6-18(7-2)9-8-17-16(19)15-13(4)10-12(3)11-14(15)5/h10-11H,6-9H2,1-5H3,(H,17,19) |
InChIキー |
MXTNBUZJIXEDRG-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC(=O)C1=C(C=C(C=C1C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14003389.png)
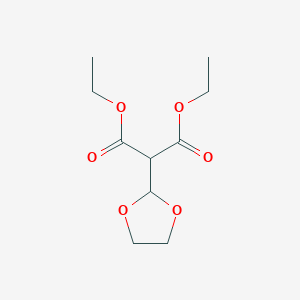
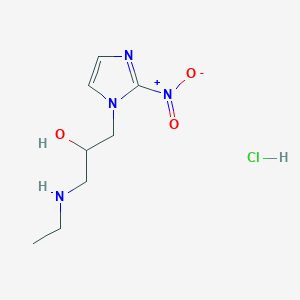

![2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol](/img/structure/B14003421.png)
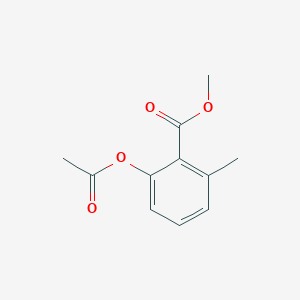
![6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14003440.png)
![3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14003446.png)
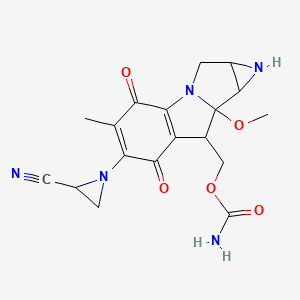
![O2-tert-butyl O7-ethyl 2,5-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B14003461.png)
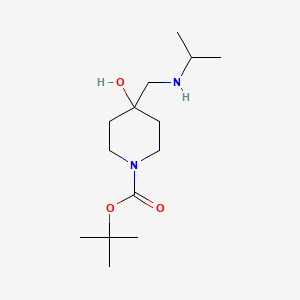
![[3-[3-(3-Methylsulfonyloxypropanoylamino)propylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14003464.png)
![4-hydroxy-N-[(5-nitrothiophen-2-yl)methylideneamino]butanamide](/img/structure/B14003466.png)

